An In-Depth Technical Guide to the Chemical Structure and Properties of Fluphenazine S,S-dioxide
An In-Depth Technical Guide to the Chemical Structure and Properties of Fluphenazine S,S-dioxide
This guide provides a comprehensive technical overview of Fluphenazine S,S-dioxide, a key oxidized derivative of the potent antipsychotic agent, Fluphenazine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the precise chemical structure, synthesis, characterization, and analytical methodologies pertinent to this compound. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding this important phenothiazine derivative.
Introduction: Situating Fluphenazine S,S-dioxide in the Metabolic Landscape
Fluphenazine is a high-potency, first-generation antipsychotic of the phenothiazine class, widely utilized in the management of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic effect is primarily mediated through the antagonism of dopamine D1 and D2 receptors in the mesolimbic pathways of the brain.[3] Like other phenothiazines, fluphenazine undergoes extensive metabolism, primarily through hepatic pathways involving cytochrome P450 enzymes.
The principal metabolic routes include hydroxylation and, critically for this guide, oxidation of the sulfur atom within the phenothiazine tricycle.[4] The initial oxidation product is the well-documented and biologically active Fluphenazine S-oxide (sulfoxide).[5] Further oxidation of this sulfoxide metabolite yields the subject of this guide: Fluphenazine S,S-dioxide , also known as Fluphenazine Sulfone .[6][7] This secondary oxidation transforms the sulfide moiety into a sulfone group (SO₂), significantly altering the electronic and steric properties of the molecule. Understanding the structure and properties of this dioxide derivative is crucial for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments of fluphenazine.
Chemical Identity and Physicochemical Properties
Fluphenazine S,S-dioxide is a specific, well-defined chemical entity. Its unambiguous identification is paramount for any research or regulatory endeavor.
Chemical Structure and Nomenclature
The definitive structure of Fluphenazine S,S-dioxide involves the oxidation of the sulfur atom at position 5 of the phenothiazine ring to a sulfone.
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IUPAC Name : 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)-10H-5λ⁶-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol[6]
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Common Synonyms : Fluphenazine Sulfone, Fluphenazine S,S-Dioxide, Fluphenazine Related Compound B (USP)[7]
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Molecular Formula : C₂₂H₂₆F₃N₃O₃S[8]
Caption: 2D Chemical Structure of Fluphenazine S,S-dioxide (Sulfone).
Physicochemical Data Summary
The introduction of the highly polar sulfone group significantly alters the physicochemical properties of the molecule compared to the parent fluphenazine. These properties are critical for predicting its solubility, membrane permeability, and chromatographic behavior.
| Property | Value | Source |
| Molecular Weight | 469.52 g/mol | [8] |
| Appearance | Off-white solid | [8] |
| Molecular Formula | C₂₂H₂₆F₃N₃O₃S | [8] |
| CAS Number | 1476-79-5 | [6][7] |
| Predicted XLogP3 | 3.2 | PubChem CID 72941445[9] |
| Solubility | Soluble in Methanol | [8] |
Synthesis and Structural Characterization
The synthesis of Fluphenazine S,S-dioxide is achieved through the controlled oxidation of fluphenazine. The choice of oxidant and reaction conditions is critical to drive the reaction past the intermediate sulfoxide stage to the desired sulfone without causing unwanted side reactions.
Synthetic Pathway and Rationale
The conversion of a sulfide to a sulfone is a standard transformation in organic chemistry. For phenothiazines, this requires a more forceful oxidizing environment than that needed for sulfoxide formation.
Caption: Synthetic oxidation pathway from Fluphenazine to its S,S-dioxide.
Causality of Experimental Choices:
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Oxidizing Agents : Strong oxidizing agents are required. Common choices include hydrogen peroxide (H₂O₂) in a medium like glacial acetic acid or meta-chloroperbenzoic acid (m-CPBA).[10][11]
-
Hydrogen Peroxide (30% in Glacial Acetic Acid) : This system is effective and widely cited for phenothiazine oxidation. Heating the reaction mixture (e.g., to 70°C) is often necessary to provide the activation energy needed to oxidize the relatively stable sulfoxide intermediate to the sulfone.[10][12]
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m-CPBA : Using a stoichiometric amount (2 equivalents) of m-CPBA relative to the fluphenazine starting material can provide a controlled route to the sulfone at room temperature.[11] One equivalent typically yields the sulfoxide, while the second equivalent completes the oxidation.
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Experimental Protocol: Oxidation via H₂O₂/Acetic Acid
The following protocol is a representative method adapted from established procedures for phenothiazine sulfone synthesis.[10]
Step-by-Step Methodology:
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Dissolution : Dissolve Fluphenazine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Oxidant Addition : Slowly add an excess of 30% aqueous hydrogen peroxide (e.g., 3-4 equivalents) to the stirred solution. An initial exotherm may be observed.
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Reaction : Heat the reaction mixture to 70-80°C and maintain for several hours (e.g., 4-6 hours). The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material and the sulfoxide intermediate.
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Work-up : After cooling to room temperature, carefully quench the excess peroxide (e.g., with sodium metabisulfite solution). Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction : Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Fluphenazine S,S-dioxide.
Structural Characterization
Structural confirmation of the synthesized compound is essential. As a commercially available reference standard, Fluphenazine S,S-dioxide (EP Impurity B) is typically supplied with a comprehensive Certificate of Analysis including the following spectroscopic data.[8][13]
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Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is ideal. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 470.17 . This corresponds to the addition of two oxygen atoms (32 Da) to the parent fluphenazine (m/z 438.18).
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Proton NMR (¹H-NMR) : The ¹H-NMR spectrum would show characteristic downfield shifts for the aromatic protons adjacent to the newly formed sulfone group due to its strong electron-withdrawing nature. The signals corresponding to the propyl and piperazine-ethanol side chain would remain largely intact, though minor shifts are expected.
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Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum would be the appearance of two strong absorption bands characteristic of a sulfone group, typically found in the ranges of 1350–1300 cm⁻¹ (asymmetric stretching) and 1160–1120 cm⁻¹ (symmetric stretching).
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High-Performance Liquid Chromatography (HPLC) : Purity is assessed by HPLC, typically using a C18 reversed-phase column. Due to the increased polarity from the sulfone group, Fluphenazine S,S-dioxide will have a shorter retention time than both fluphenazine and fluphenazine S-oxide under standard reversed-phase conditions. A purity of ≥99% is expected for a reference standard.[8]
Pharmacological Profile and Biological Significance
While the parent drug, fluphenazine, is a potent dopamine receptor antagonist, the pharmacological activity of its metabolites can vary significantly. Oxidation of the sulfur atom generally reduces antipsychotic activity.
Mechanism of Action (Predicted)
Direct pharmacological studies on Fluphenazine S,S-dioxide are not widely published. However, based on the known pharmacology of phenothiazine metabolites, the following can be inferred:
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Reduced Dopamine Receptor Affinity : The bulky and highly polar sulfone group is expected to significantly reduce the molecule's affinity for the D2 dopamine receptor compared to the parent drug. The precise fit into the receptor's binding pocket is likely disrupted.
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Metabolic Endpoint : The formation of the sulfone is generally considered a step towards detoxification and elimination. As a more polar and water-soluble compound than its precursors, it is more readily excreted from the body. Sulfoxidation is a major metabolic pathway for fluphenazine, and the sulfone represents the terminal oxidation state of the sulfur atom.[5]
Caption: Metabolic pathway showing the sequential oxidation of Fluphenazine.
Analytical Methodology for Quantification
A robust and sensitive analytical method is required for the detection and quantification of Fluphenazine S,S-dioxide in various matrices, such as in bulk drug substance or for pharmacokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[4]
Protocol: LC-MS/MS Quantification in a Plasma Matrix
This protocol is adapted from validated methods for fluphenazine and its other metabolites and represents a self-validating system for the reliable quantification of the sulfone.[4][14]
Caption: Experimental workflow for the LC-MS/MS analysis of Fluphenazine S,S-dioxide.
Step-by-Step Methodology:
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Standard Preparation : Prepare calibration standards and quality control samples by spiking known concentrations of Fluphenazine S,S-dioxide reference standard into drug-free human plasma.
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., Fluphenazine-d8).
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 2-5 minutes to pellet the precipitated protein.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm).[14]
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : A linear gradient from low to high organic content (e.g., 20% to 90% B) over a short runtime (e.g., 3-5 minutes).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray Ionization, Positive Mode (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted) :
-
Fluphenazine S,S-dioxide : Precursor Ion (Q1): 470.2 m/z → Product Ion (Q3): (Fragment specific to the piperazine-ethanol side chain, likely around 143.1 or 171.1 m/z, would need to be optimized).
-
Internal Standard (Fluphenazine-d8) : Precursor Ion (Q1): 446.3 m/z → Product Ion (Q3): 171.1 m/z.[4]
-
-
-
Quantification : Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.
Conclusion
Fluphenazine S,S-dioxide, or Fluphenazine Sulfone, is the terminal sulfur-oxidation product in the metabolic cascade of fluphenazine. Its chemical structure is definitively characterized by a sulfone group on the phenothiazine ring, a feature that imparts high polarity and distinguishes it from its pharmacologically active parent compound. While direct data on its biological activity is sparse, its identity as a key metabolite makes its synthesis, characterization, and analysis essential for a complete understanding of fluphenazine's disposition in vivo. The synthetic and analytical protocols detailed herein provide a robust framework for researchers and drug development professionals to accurately work with and quantify this important molecule.
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